molecular formula C19H23NO3 B8602227 Ethyl 4-{[3-(2-methoxyphenyl)propyl]amino}benzoate CAS No. 61440-43-5

Ethyl 4-{[3-(2-methoxyphenyl)propyl]amino}benzoate

Cat. No. B8602227
M. Wt: 313.4 g/mol
InChI Key: RULCHCRTVBOSDR-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

A mixture of 7.0 g. of ethyl p-[3-(o-methoxyphenyl)propyl]aminobenzoate (prepared as described in Example 41), 7.0 g. of potassium hydroxide and 100 ml. of ethanol-water (9:1) is refluxed for 3.5 hours, acidified while hot with concentrated hydrochloric acid, diluted with water and chilled. The mixture is filtered and the solid washed with water to give off-white crystals, m.p. 155°-157° C. Recrystallization from ethanol gives off-white crystals, m.p. 156°-158° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][CH2:11][NH:12][C:13]1[CH:23]=[CH:22][C:16]([C:17]([O:19]CC)=[O:18])=[CH:15][CH:14]=1.[OH-].[K+].C(O)C.O.Cl>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][CH2:11][NH:12][C:13]1[CH:14]=[CH:15][C:16]([C:17]([OH:19])=[O:18])=[CH:22][CH:23]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)CCCNC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 7.0 g
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
to give off-white crystals, m.p. 155°-157° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives off-white crystals, m.p. 156°-158° C.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)CCCNC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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